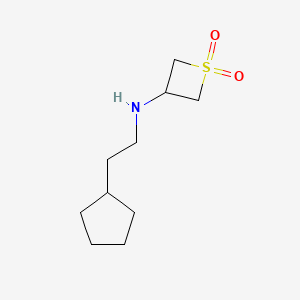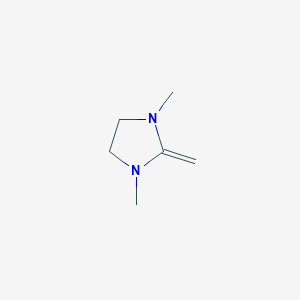
4-Chloro-3-methylphthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methylphthalonitrile is an organic compound with the molecular formula C₉H₅ClN₂. It is a derivative of phthalonitrile, characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphthalonitrile can be synthesized through nucleophilic substitution reactions involving chlorobenzenes and cyanide ions. One common method involves the reaction of cyclopentadienyliron complexes of chlorobenzenes with sodium cyanide in dimethylformamide (DMF). The reaction proceeds through nucleophilic addition and substitution, followed by demetallation-oxidation to yield the desired phthalonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3-methylphthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as cyanide ions.
Oxidation: Conversion to other functional groups through oxidative processes.
Reduction: Reduction of the nitrile group to amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide in DMF.
Oxidation: Use of oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Major Products Formed
Nucleophilic Substitution: Formation of phthalonitriles.
Oxidation: Formation of benzonitriles and other oxidized derivatives.
Reduction: Formation of amines and related compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3-methylphthalonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Wirkmechanismus
The mechanism of action of 4-Chloro-3-methylphthalonitrile involves its interaction with molecular targets through nucleophilic substitution and other chemical reactions. The compound’s effects are mediated by its ability to form stable intermediates and products that can interact with various biological and chemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methoxyaniline: Similar in structure but contains a methoxy group instead of a nitrile group.
4-Chloro-3-methylphenol: Contains a hydroxyl group instead of a nitrile group.
Phthalonitrile: The parent compound without the chlorine and methyl substituents.
Uniqueness
4-Chloro-3-methylphthalonitrile is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Eigenschaften
Molekularformel |
C9H5ClN2 |
|---|---|
Molekulargewicht |
176.60 g/mol |
IUPAC-Name |
4-chloro-3-methylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H5ClN2/c1-6-8(5-12)7(4-11)2-3-9(6)10/h2-3H,1H3 |
InChI-Schlüssel |
IFDBBOZYTGAQOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C#N)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)









![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)


